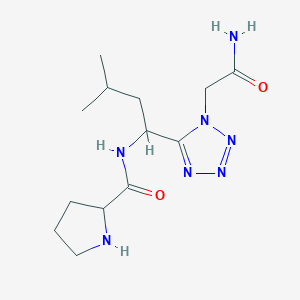
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide, also known as TAT, is a synthetic compound that has been used in scientific research for its potential as a therapeutic agent. TAT belongs to the class of tetrazolylacetamide derivatives and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide's mechanism of action is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has also been shown to modulate the activity of neurotransmitters in the brain, which may explain its potential in treating neurodegenerative disorders.
生化学的および生理学的効果
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may explain its potential in treating neurodegenerative disorders.
実験室実験の利点と制限
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has several advantages for lab experiments, including its high purity and stability. However, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide research. One direction is to investigate its potential in combination with other drugs for the treatment of cancer and inflammation. Another direction is to explore its potential in treating other neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to understand the safety and efficacy of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide in humans.
Conclusion
In conclusion, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide is a synthetic compound that has shown promise as a potential therapeutic agent in various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-tumor properties, as well as potential in treating neurodegenerative disorders. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has several advantages for lab experiments, but its safety and efficacy in humans are not fully understood. Further research is needed to fully understand the potential of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide as a therapeutic agent.
合成法
The synthesis of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide involves a multi-step process that includes the reaction of 2-cyanomethyl-2-methylpropanoic acid with pyrrolidine and subsequent reaction with tetrazole. The final product is obtained through the reaction of the resulting intermediate with acetic anhydride. The synthesis of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been optimized to improve yield and purity.
科学的研究の応用
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. In addition, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been investigated for its potential in treating Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
121695-04-3 |
|---|---|
製品名 |
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide |
分子式 |
C13H23N7O2 |
分子量 |
309.37 g/mol |
IUPAC名 |
N-[1-[1-(2-amino-2-oxoethyl)tetrazol-5-yl]-3-methylbutyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N7O2/c1-8(2)6-10(16-13(22)9-4-3-5-15-9)12-17-18-19-20(12)7-11(14)21/h8-10,15H,3-7H2,1-2H3,(H2,14,21)(H,16,22) |
InChIキー |
LKMZFDHQJPAGLQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NN=NN1CC(=O)N)NC(=O)C2CCCN2 |
正規SMILES |
CC(C)CC(C1=NN=NN1CC(=O)N)NC(=O)C2CCCN2 |
同義語 |
5-(1-(2-pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide PAMTA chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



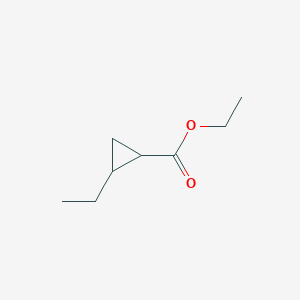
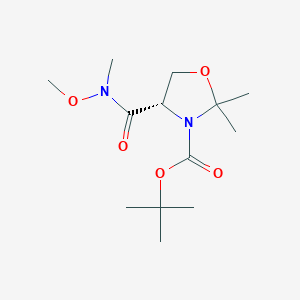

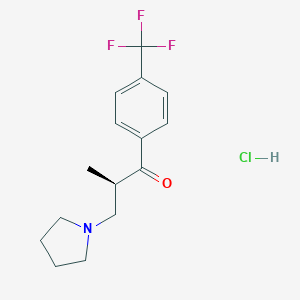
![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)
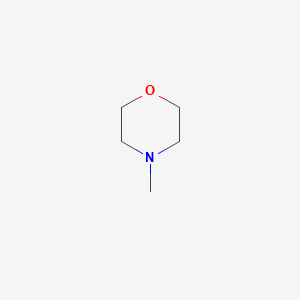
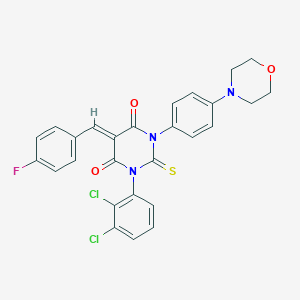
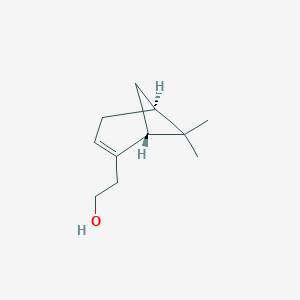
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)
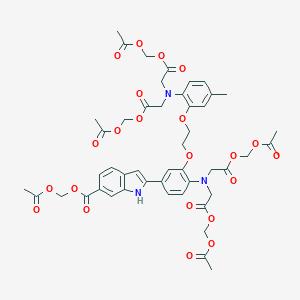
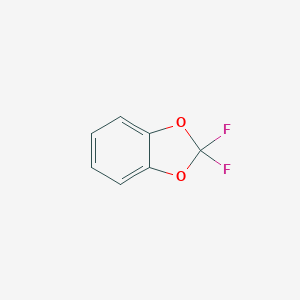
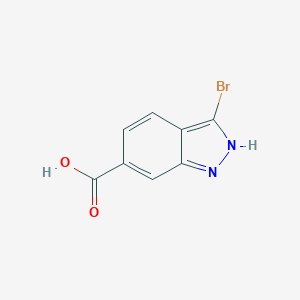
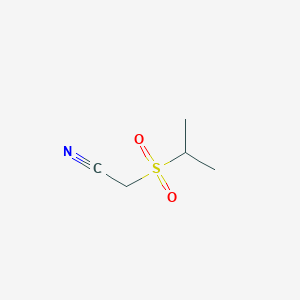
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)